1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine
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Overview
Description
1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine is a compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in solvents like isopropanol or n-propanol under mild conditions, resulting in high yields . Another method involves the use of benzonitrile and sodium azide in the presence of a nano-ZnO/Co3O4 catalyst and DMF as a solvent .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.
Scientific Research Applications
1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to interact with biological receptors effectively . The planar structure of tetrazoles facilitates receptor-ligand interactions by stabilizing electrostatic repulsion through electron delocalization .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole: Similar in structure but lacks the ethyl and phenylprop-2-enyl groups.
5-Substituted-1H-tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical and biological properties.
Uniqueness: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and phenylprop-2-enyl groups enhances its potential for receptor-ligand interactions and biological activity.
Properties
IUPAC Name |
1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-17-12(14-15-16-17)13-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3,(H,13,14,16)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPNBUHOJCDAQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=N1)NC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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